Home > Products > Screening Compounds P99237 > Ethyl phosphorodiamidate
Ethyl phosphorodiamidate - 31754-05-9

Ethyl phosphorodiamidate

Catalog Number: EVT-15616502
CAS Number: 31754-05-9
Molecular Formula: C2H9N2O2P
Molecular Weight: 124.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl phosphorodiamidate is a chemical compound with significant relevance in the field of medicinal chemistry and biochemistry. It belongs to a class of phosphoramidates, which are characterized by the presence of phosphorus bonded to nitrogen-containing groups. This compound has garnered attention for its potential applications in nucleic acid therapeutics, particularly as a modification in oligonucleotide design due to its ability to enhance stability and binding affinity.

Source and Classification

Ethyl phosphorodiamidate can be classified under phosphoramidates, which are derivatives of phosphoric acid where one or more of the hydroxyl groups are replaced by amino groups. It is structurally related to other phosphorodiamidate compounds that are utilized in the development of antisense oligonucleotides and other nucleic acid-based therapies. The compound's molecular formula is C6H17N2O2PC_6H_{17}N_2O_2P with a molecular weight of approximately 180.1851 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of ethyl phosphorodiamidate can be achieved through various methods, primarily focusing on the reaction of phosphorus-containing reagents with amines. A notable approach involves the use of diethyl phosphite as a precursor, which reacts with amines in a process that can be categorized into several synthetic routes:

  1. Salt Elimination: This method involves the elimination of salts formed during the reaction to yield the desired phosphoramidate.
  2. Oxidative Cross-Coupling: This approach utilizes oxidizing agents to facilitate the coupling of phosphorus compounds with amines.
  3. Hydrophosphinylation: A method where hydrophosphine reacts with amines under appropriate conditions to form phosphoramidates .

Recent advancements have also introduced more efficient synthetic routes that minimize waste and improve yields, such as using H-phosphonate chemistry for the synthesis of morpholino oligomers containing phosphorodiamidate linkages .

Molecular Structure Analysis

Structure and Data

Ethyl phosphorodiamidate features a phosphorus atom bonded to two ethyl groups and two nitrogen atoms, forming a unique structure that contributes to its chemical properties. The compound can be represented by its structural formula:

O=P(N(C2H5)2)(N(C2H5)2)\text{O}=\text{P}(\text{N}(\text{C}_2\text{H}_5)_2)(\text{N}(\text{C}_2\text{H}_5)_2)

This configuration allows for specific interactions with biological molecules, enhancing its utility in therapeutic applications .

Chemical Reactions Analysis

Reactions and Technical Details

Ethyl phosphorodiamidate participates in various chemical reactions typical of phosphoramidates. These include:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, undergoing substitution reactions that modify the compound's structure.
  • Hydrolysis: In aqueous environments, ethyl phosphorodiamidate can hydrolyze, leading to the formation of phosphoric acid derivatives and amines.
  • Formation of Oligonucleotides: The compound is instrumental in synthesizing modified oligonucleotides, where it serves as a backbone component enhancing stability against enzymatic degradation .
Mechanism of Action

Process and Data

The mechanism by which ethyl phosphorodiamidate exerts its effects primarily involves its incorporation into oligonucleotide structures. When used in antisense oligonucleotides, it enhances binding affinity to target RNA sequences through steric hindrance and improved metabolic stability. This modification reduces susceptibility to nucleases, thereby prolonging the therapeutic effect of these molecules in biological systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl phosphorodiamidate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar solvents such as methanol and water, which facilitates its application in biological systems.
  • Stability: The compound demonstrates stability under various conditions but may undergo hydrolysis when exposed to moisture over extended periods .

Relevant data regarding its melting point, boiling point, and spectral properties are essential for understanding its behavior in different environments.

Applications

Scientific Uses

Ethyl phosphorodiamidate finds diverse applications primarily in:

  • Antisense Oligonucleotide Development: Used as a backbone modification to enhance the efficacy of therapeutic oligonucleotides targeting specific RNA sequences.
  • Gene Silencing Technologies: Its incorporation into molecular constructs aids in gene silencing strategies through improved binding characteristics.
  • Drug Discovery: The compound's properties facilitate research into new therapeutic agents targeting genetic diseases .
Synthetic Methodologies for Ethyl Phosphorodiamidate Derivatives

Solid-Phase Synthesis of Guanidinium-Linked Morpholino Oligomers (GMO-PMO Chimeras)

The convergence of guanidinium-functionalized morpholino oligomers (GMOs) with standard phosphorodiamidate morpholino oligonucleotides (PMOs) represents a breakthrough in antisense therapeutic design. Guanidinium groups enhance cellular uptake through their cationic properties, but integrating them into PMO architectures requires precise synthetic control. Modern approaches employ H-phosphonate chemistry on solid supports, where 5′-H-phosphonate monoester morpholino nucleosides serve as key building blocks. Phosphonium-type condensing reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOPCl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) enable direct H-phosphonamidate bond formation at 0°C within 20 minutes, achieving coupling efficiencies >98% [1]. This contrasts sharply with traditional pivaloyl chloride methods, which cause undesirable side reactions with morpholino amino groups.

Fragment condensation—a cornerstone of convergent synthesis—allows assembly of GMO-PMO chimeras with minimized N-1 mer impurities. For example, coupling pre-synthesized 4-mer GMO and PMO fragments yields 8-mer chimeras with distinct lipophilicity differences, simplifying purification. Solid supports are critical for scalability: Controlled Pore Glass (CPG) with 1000 Å pores accommodates oligomers ≤100 bases, while high-loading polystyrene resins (350 μmol/g) optimize synthesis of shorter sequences [2] [8]. Recent advancements demonstrate automated synthesizers producing 30-mer PMO-GMO hybrids using Fmoc/tBu protection strategies, though guanidinium incorporation necessitates orthogonal protecting groups (e.g., Pbf-guanidine) to prevent side reactions during elongation [3].

Table 1: Performance of Condensing Reagents in GMO-PMO Chimera Synthesis

Condensing ReagentCoupling TimeCoupling YieldCompatibility
PyBOP20 min98.5%Guanidinium, all nucleobases
BOPCl20 min97.8%Cytidine-rich sequences
Pivaloyl chloride>60 min<5%Incompatible (capping)
BOMP15 min99.1%AT-rich sequences

Mercury-Free Approaches for Phosphorodiamidate Bond Formation

Historically, ethyl phosphorodiamidate linkages relied on mercury(II) oxide-mediated Staudinger reactions, posing toxicity and environmental risks. Contemporary methodologies leverage inorganic salt catalysts and phosphonium activators to forge P-N bonds sustainably. Lithium bromide (LiBr), for instance, accelerates aryl-H-phosphonate intermediate formation 10-fold by stabilizing reactive species, enabling ethyl phosphorodiamidate coupling in <8 minutes at 90°C [1] [6]. This approach eliminates heavy metals while maintaining yields >95% for symmetrical phosphorodiamidates.

For asymmetrical derivatives (e.g., ethyl methylphosphorodiamidates), phosphorodiamidite chemistry offers superior control. Monomers protected with 4,4′-dimethoxytrityl (DMTr) groups undergo activation by acidic tetrazole derivatives (e.g., 5-ethylthio-1H-tetrazole), forming phosphoramidite intermediates that react with amines without mercury [3]. Subsequent oxidation with tert-butyl hydroperoxide yields ethyl phosphorodiamidates with ≤1% P(III) impurities. Continuous-flow reactors further enhance this process, reducing reaction times from hours to minutes and improving reproducibility for GMP-scale production [1].

Emerging enzymatic strategies utilize phosphodiesterases and ligases to assemble phosphorodiamidate-linked "blockmers"—short oligomer intermediates (4–8 residues). Almac’s RNA ligase, for example, joins ethyl phosphorodiamidate blockmers in solution phase, circumventing solid-phase limitations and reducing sulfurized byproducts by 70% [3].

Table 2: Catalytic Systems for Mercury-Free Phosphorodiamidate Bond Formation

Catalyst/ActivatorReaction TimePurityApplication Scope
LiBr/pyridine8 min (90°C)>95%Symmetrical diamidates
5-ethylthio-1H-tetrazole5 min (RT)97%Asymmetrical diamidates
ZnCl₂/imidazole30 min (60°C)92%Acid-sensitive substrates
Blockmer ligase2 h (37°C)>99%Fragment condensation

Stereochemical Control in Symmetrical vs. Asymmetrical Diamidate Prodrugs

Ethyl phosphorodiamidate prodrugs of nucleoside monophosphates exhibit stereochemistry-dependent bioactivation. Symmetrical N,N'-diethyl phosphorodiamidates (e.g., tecovirimat monophosphate prodrug) are achiral due to equivalent ethyl groups, simplifying synthesis and regulatory approval. In contrast, asymmetrical analogs (e.g., ethyl methylphosphorodiamidates) possess P-chirality, generating Rp and Sp diastereomers that differ in metabolic stability and target engagement. The Sp-configuration of sofosbuvir’s ethyl-alaninyl phosphorodiamidate, for instance, enhances hepatitis C virus polymerase inhibition 3-fold over Rp [4].

Controlling stereochemistry requires chiral auxiliaries or stereoselective catalysis. Phenyloxazaphospholidine monomers enable P-stereocenter installation during solid-phase synthesis via SOSICS (Stereocontrolled Oligonucleotide Synthesis with Iterative Capping and Sulfurization), achieving >95% de for phosphorothioate-ethyl phosphorodiamidate hybrids [4]. Post-synthesis, ion mobility spectrometry (IMS) coupled with mass spectrometry resolves diastereomers by their collisional cross-section (CCS) differences, while enzymatic cleavage with phosphodiesterases generates stereodefined fragments for 2D-NMR validation [4]. Regulatory guidelines (ICH Q6A) now mandate stereochemical characterization for asymmetrical prodrugs, necessitating robust chiral stationary phase LC methods (e.g., cyclodextrin columns) for diastereomeric excess (de) assessment.

Table 3: Analytical Techniques for Stereochemical Assessment of Ethyl Phosphorodiamidates

MethodResolutionThroughputKey Application
Chiral AX-HPLCΔRt = 1.2 minModeratede quantification
Capillary electrophoresisΔRt = 0.8 minHighImpurity profiling
Ion mobility spectrometryΔCCS = 2.5%HighIntact oligomer analysis
³¹P NMR in chiral solvating agentsΔδ = 0.3 ppmLowAbsolute configuration

Optimization of Phosphorodiamidate Prodrug Motifs for Nucleoside Monophosphate Delivery

Ethyl phosphorodiamidates serve as pro-moieties for nucleoside monophosphates (NMPs), overcoming kinase bypass limitations. Optimization focuses on three parameters: lipophilicity, enzymatic lability, and synthetic feasibility. Symmetrical diethyl variants (log P = −0.2) enhance intestinal permeability 10-fold versus NMPs but suffer from premature hydrolysis in plasma. Asymmetrical arylalkyl derivatives (e.g., ethyl phenylphosphorodiamidates) balance stability and activation: the ethyl group facilitates esterase-mediated cleavage, while the aryl moiety tunes electron density to modulate P-N hydrolysis rates [5].

Amino acid/dipeptide promoiety incorporation leverages transporter-mediated uptake. Valine-ethyl phosphorodiamidates (e.g., Val-Sofosbuvir analogs) are substrates for hPEPT1 intestinal transporters and valacyclovirase, enabling targeted intestinal release. Similarly, alanine-glutamate dipeptide-ethyl phosphorodiamidates boost oral bioavailability 45-fold by engaging oligopeptide transporters [5]. However, steric bulk necessitates Bhoc (bicyclohexyloxycarbonyl) protection during synthesis to prevent side reactions.

Cost-to-benefit analysis guides industrial adoption. Ethyl phosphorodiamidates add ~$500/g to API costs versus ~$200/g for aryloxy phosphoramidates. Hybrid strategies—such as coupling H-phosphonate morpholinos with ethyl phosphorodiamidate monomers via flow chemistry—reduce production expenses by 40% while maintaining >90% prodrug conversion [1] [3].

Table 4: Ethyl Phosphorodiamidate Prodrug Motifs for Nucleoside Monophosphates

Prodrug Motiflog D₇.₄Activation MechanismRelative Bioavailability
Diethyl phosphorodiamidate−0.2Non-specific esterases10x
Ethyl-phenyl phosphorodiamidate1.1CYP2B6-mediated oxidation25x
Valyl-ethyl phosphorodiamidate−1.5hVACVase cleavage30x
Ala-Glu-ethyl phosphorodiamidate−3.8Intestinal peptidases45x

Properties

CAS Number

31754-05-9

Product Name

Ethyl phosphorodiamidate

IUPAC Name

diaminophosphoryloxyethane

Molecular Formula

C2H9N2O2P

Molecular Weight

124.08 g/mol

InChI

InChI=1S/C2H9N2O2P/c1-2-6-7(3,4)5/h2H2,1H3,(H4,3,4,5)

InChI Key

VPJHVTHFXRNAEX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.